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molecular formula C6H8N2O3S B1582111 Ethyl 2-amino-4-hydroxythiazole-5-carboxylate CAS No. 72218-74-7

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Cat. No. B1582111
M. Wt: 188.21 g/mol
InChI Key: NXHMKBKVEUWEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560568B2

Procedure details

Prepared according to literature procedure (Baldwin, J. J., et al. J. Med. Chem. 1980, 23, 65-70.) from thiourea and diethyl bromomalonate. MS m/z 189 (m+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Br[CH:6]([C:12](OCC)=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8]>>[NH2:1][C:2]1[S:3][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:12]([OH:13])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
NC=1SC(=C(N1)O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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